molecular formula C13H11IN2O B10843053 3-iodo-N-(6-methylpyridin-2-yl)benzamide

3-iodo-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B10843053
M. Wt: 338.14 g/mol
InChI Key: YFGDUEHHLUXXKH-UHFFFAOYSA-N
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Description

3-Iodo-N-(6-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the third position of the benzamide ring and a methyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-(6-methylpyridin-2-yl)benzamide typically involves a multi-step process. One common method includes the iodination of a precursor benzamide compound. The reaction conditions often involve the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce various substituted benzamides.

Scientific Research Applications

3-Iodo-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent. The compound and its derivatives have shown activity against Mycobacterium tuberculosis.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe in biological assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 3-iodo-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens like Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: 3-Iodo-N-(6-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H11IN2O

Molecular Weight

338.14 g/mol

IUPAC Name

3-iodo-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11IN2O/c1-9-4-2-7-12(15-9)16-13(17)10-5-3-6-11(14)8-10/h2-8H,1H3,(H,15,16,17)

InChI Key

YFGDUEHHLUXXKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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